PARATHYROID HORMONE
説明
特性
CAS番号 |
12584-96-2 |
|---|---|
分子式 |
C416H677N125O126S2 |
分子量 |
9509.72 |
製品の起源 |
United States |
科学的研究の応用
Osteoporosis Treatment
PTH has been recognized for its anabolic effects on bone metabolism, making it a valuable treatment for osteoporosis. The recombinant form of PTH, known as teriparatide (PTH 1-34), has been shown to stimulate bone formation and increase bone mineral density (BMD) in postmenopausal women and men with osteoporosis. Studies indicate that intermittent administration of PTH can lead to significant increases in BMD and reductions in fracture risk, particularly in patients with severe osteoporosis .
Hypoparathyroidism Management
In patients with hypoparathyroidism, where there is insufficient PTH production, treatment options have traditionally included calcium and vitamin D supplementation. However, recent advancements have introduced the use of recombinant PTH to restore normal calcium levels and improve quality of life. A phase 3 study demonstrated that patients receiving PTH maintained normocalcemia without the need for conventional therapy .
Secondary Hyperparathyroidism
In chronic kidney disease (CKD), secondary hyperparathyroidism often develops due to imbalances in calcium and phosphate metabolism. PTH plays a pivotal role in this condition by regulating calcium reabsorption in the kidneys and promoting phosphate excretion. Therapeutic agents like doxercalciferol are used to manage secondary hyperparathyroidism by modulating PTH levels and improving patient outcomes .
Bone Health in CKD
Patients with CKD frequently experience bone mineralization disorders due to altered PTH levels. Research has shown that managing PTH levels can help mitigate these effects, leading to better bone health outcomes. The administration of PTH analogs has been explored as a means to improve bone density and reduce fracture risk in this population .
Cardiovascular Health
Emerging research suggests that PTH may influence cardiovascular health through its effects on vascular smooth muscle cells and cardiomyocytes. Elevated levels of PTH have been associated with increased cardiovascular risk, particularly in patients with end-stage renal disease. Studies indicate that PTH can affect myocardial energy metabolism and promote left ventricular hypertrophy . Understanding these mechanisms may lead to novel therapeutic strategies for managing cardiovascular complications associated with chronic kidney disease.
Case Studies
| Study | Population | Intervention | Findings |
|---|---|---|---|
| Study 1 | Postmenopausal women with osteoporosis | Teriparatide (PTH 1-34) | Significant increase in BMD and reduction in vertebral fractures |
| Study 2 | Patients with chronic hypoparathyroidism | Recombinant PTH therapy | Maintained normocalcemia without conventional therapy |
| Study 3 | CKD patients with secondary hyperparathyroidism | Doxercalciferol | Improved serum calcium levels and reduced PTH secretion |
類似化合物との比較
Parathyroid Hormone-Related Protein (PTHrP)
Structural and Functional Similarities
Clinical Implications
- Cancer : PTHrP drives tumor-induced hypercalcemia and promotes metastasis in breast and prostate cancers .
- Therapeutics : PTHrP analogs like abaloparatide (PTHrP 1-34) show potent bone anabolic effects in osteoporosis, with clinical trials reporting a 86% reduction in vertebral fractures vs. placebo .
Comparative Efficacy
Table 1: PTH vs. PTHrP
| Feature | PTH | PTHrP |
|---|---|---|
| Structure | 84-amino-acid peptide | 141-amino-acid peptide |
| Primary Source | Parathyroid glands | Ubiquitous (e.g., breast, skin) |
| Receptor | PTH1R | PTH1R |
| Key Functions | Calcium homeostasis | Developmental regulation, cancer progression |
| Clinical Use | Osteoporosis (teriparatide) | Osteoporosis (abaloparatide) |
Teriparatide (PTH 1-34)
Abaloparatide (PTHrP 1-34 Analog)
- Selectivity : Binds PTH1R with higher affinity for the RG conformation, reducing off-target effects.
- Outcomes: 3.6% greater BMD improvement vs. teriparatide in postmenopausal osteoporosis .
PTH Assays: Intact vs. Whole PTH
Intact PTH (iPTH)
Whole PTH Assay
- Specificity : Measures only bioactive 1-84 PTH.
- Clinical Utility: Better predictor of bone turnover in hemodialysis patients (r = 0.69 with bone alkaline phosphatase) .
準備方法
Fusion Protein Strategy for Soluble Expression
Recombinant human PTH (rhPTH) is predominantly synthesized using Escherichia coli expression systems due to their scalability and cost-effectiveness. A breakthrough approach involves fusing PTH with solubility-enhancing partners like thioredoxin. For instance, researchers ligated the synthetic hPTH(1-84) gene into the pET32a(+) vector, creating a His₆-thioredoxin-PTH fusion construct. This strategy mitigates inclusion body formation, enabling soluble expression in E. coli BL21(DE3) cells. Post-fermentation, the fusion protein is harvested via immobilized metal affinity chromatography (IMAC), leveraging the hexahistidine tag for nickel-based resin binding.
Proteolytic Cleavage and Isolation
Following IMAC purification, enterokinase cleaves the fusion protein at a designed site, releasing intact rhPTH(1-84). Subsequent ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC) further refine the product, achieving >99% purity. Mass spectrometry and N-terminal sequencing confirm structural integrity, while adenylate cyclase activation assays in osteosarcoma cells validate bioactivity comparable to native PTH. This method yields over 300 mg/L of rhPTH(1-84), underscoring its viability for large-scale production.
Purification Methodologies
Anion-Exchange Chromatography as a First-Step Purification
Traditional PTH purification often prioritizes cation-exchange chromatography (CEC) due to the protein’s basic isoelectric point (pI ~9.5). However, WO2015025335A1 introduces a paradigm shift by employing anion-exchange chromatography (AEC) as the initial step. At pH 7.5–8.5, rhPTH(1-34) binds weakly to AEC resins, while acidic impurities (e.g., host cell proteins) exhibit stronger retention. This step eliminates ~60% of contaminants, simplifying subsequent CEC polishing.
Cation-Exchange Chromatography for Final Polishing
Post-AEC, the pH is adjusted to 4.5–5.5 to protonate rhPTH’s surface charges, facilitating binding to CEC resins like SP Sepharose. Gradient elution with sodium chloride (0–500 mM) resolves remaining impurities, culminating in >99% purity without high-performance liquid chromatography (HPLC). This non-HPLC process reduces costs and scalability barriers, making it industrially favorable.
Table 1: Comparative Analysis of Purification Strategies
Lyophilization and Formulation Optimization
Excipient Selection for Stability
Lyophilized PTH formulations require excipients that prevent aggregation and degradation. US5496801A highlights mannitol as a preferred cryoprotectant and bulking agent due to its amorphous cake-forming properties. Citrate buffers (10 mM) maintain pH 4–6 during freeze-drying, minimizing deamidation and oxidation. Notably, substituting methionine residues at positions 8 and 18 with leucine enhances oxidative stability, extending shelf-life.
Freeze-Drying Protocol
Aqueous PTH solutions (5% mannitol, 10 mM citrate) are vialled at 1.1 mL volumes and subjected to a two-step freeze-drying process:
-
Primary Drying: -40°C for 24 hours under vacuum to remove 95% of water.
-
Secondary Drying: Gradual warming to 25°C to reduce residual moisture to <2%.
Reconstitution with sterile water yields solutions stable for 24 hours at 4°C.
Table 2: Lyophilized Formulation Components
| Component | Concentration | Function |
|---|---|---|
| Mannitol | 5% (w/v) | Cryoprotectant, bulking agent |
| Citrate buffer | 10 mM | pH stabilization |
| Recombinant PTH | 100–2500 µg | Active pharmaceutical ingredient |
Analytical Validation and Quality Control
Electrochemiluminescent Immunoassay (ECLIA)
The CDC’s ECLIA protocol quantifies intact PTH in serum using an Elecsys 1010 analyzer. A two-point calibration curve (0–2500 pg/mL) ensures precision, with interassay coefficients of variation (CV) <5%. This method discriminates intact PTH from inactive fragments, critical for pharmacokinetic studies.
Biological Activity Testing
Large-Scale Manufacturing Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
